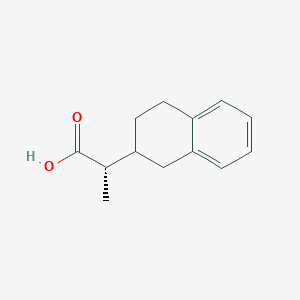
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tetrahydronaphthalene moiety attached to a propanoic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.
Functionalization: The tetrahydronaphthalene is then functionalized to introduce the propanoic acid group. This can be achieved through various methods, including Friedel-Crafts acylation followed by reduction and carboxylation.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and distillation to obtain the desired product.
化学反应分析
Types of Reactions
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the tetrahydronaphthalene ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
相似化合物的比较
Similar Compounds
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid: The enantiomer of the compound with different stereochemistry.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Propanoic acid derivatives: Compounds with similar propanoic acid groups but different aromatic moieties.
Uniqueness
(2S)-2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the tetrahydronaphthalene and propanoic acid groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
(2S)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(13(14)15)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8H2,1H3,(H,14,15)/t9-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEJLIIFGGZLEJ-FTNKSUMCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2623430.png)
![4-(2-Fluoropyridine-4-carbonyl)-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B2623431.png)
![1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2623432.png)
![N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623435.png)
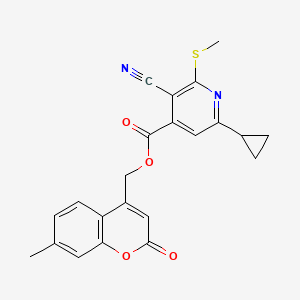
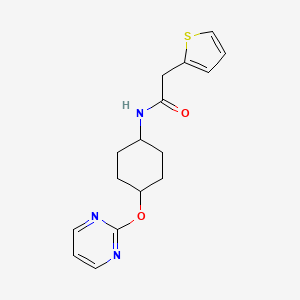
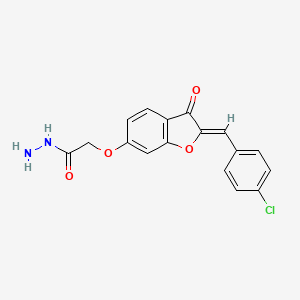
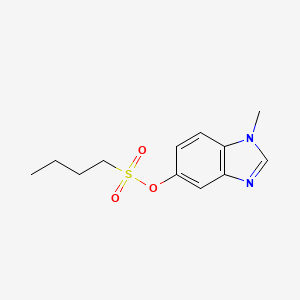
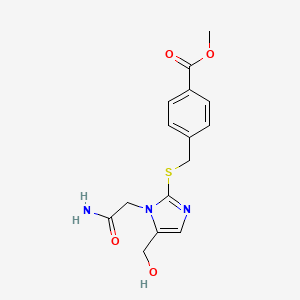
![N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2623444.png)
![2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2623445.png)
![1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}prop-2-en-1-one](/img/structure/B2623447.png)
![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2623450.png)
![N-[2-(3-fluorophenyl)cyclopropyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2623451.png)
